Fsh-beta-(1-15)

Description

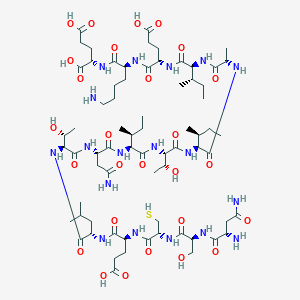

Structure

2D Structure

Properties

CAS No. |

135077-24-6 |

|---|---|

Molecular Formula |

C70H120N18O27S |

Molecular Weight |

1677.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2R)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C70H120N18O27S/c1-12-31(6)51(65(109)75-34(9)56(100)84-52(32(7)13-2)66(110)78-40(19-22-49(96)97)59(103)76-38(17-15-16-24-71)58(102)79-41(70(114)115)20-23-50(98)99)86-69(113)55(36(11)91)88-67(111)53(33(8)14-3)85-62(106)43(27-47(74)93)81-68(112)54(35(10)90)87-61(105)42(25-30(4)5)80-60(104)39(18-21-48(94)95)77-64(108)45(29-116)83-63(107)44(28-89)82-57(101)37(72)26-46(73)92/h30-45,51-55,89-91,116H,12-29,71-72H2,1-11H3,(H2,73,92)(H2,74,93)(H,75,109)(H,76,103)(H,77,108)(H,78,110)(H,79,102)(H,80,104)(H,81,112)(H,82,101)(H,83,107)(H,84,100)(H,85,106)(H,86,113)(H,87,105)(H,88,111)(H,94,95)(H,96,97)(H,98,99)(H,114,115)/t31-,32-,33-,34-,35+,36+,37-,38-,39-,40-,41-,42-,43-,44-,45-,51-,52-,53-,54-,55-/m0/s1 |

InChI Key |

ZBFBWZHAEGOWEQ-ADWKDTIBSA-N |

SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC(=O)N)N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC(=O)N)N |

Other CAS No. |

135077-24-6 |

sequence |

NSCELTNITIAIEKE |

Synonyms |

follicle stimulating hormone beta subunit (1-15) follicle stimulating hormone, beta subunit (1-15) FSH-beta-(1-15) |

Origin of Product |

United States |

Molecular Interactions and Functional Properties of Fsh Beta 1 15

Elucidation of Calcium-Binding Characteristics of Fsh-beta-(1-15)

Studies have investigated the ability of Fsh-beta-(1-15) to bind calcium ions, revealing characteristics similar to known calcium-binding proteins.

Quantitative Assessment of Calcium Binding Affinity

Synthetic peptide amides representing the primary structure of the human FSH beta-subunit were tested for their ability to bind 45Ca2+ as a method to identify potential calcium binding regions of the hormone. nih.gov The hFSH-beta-(1-15)-peptide amide demonstrated significant binding of 45Ca2+. nih.gov The affinity of hFSH-beta-(1-15)-peptide amide for calcium was quantitatively assessed, yielding a dissociation constant (Kd) of 1.2 +/- 0.3 mM. nih.gov This affinity was noted to be similar to that previously reported for a synthetic peptide corresponding to calmodulin binding site III. nih.gov

Comparative Sequence Analysis with Calmodulin Calcium-Binding Domains

The peptide Fsh-beta-(1-15) contains an amino acid sequence that exhibits similarity to sequences found in the loop structures of the calcium-binding domains of calmodulin (CaM). nih.govnih.govresearchgate.net A characteristic sequence motif found in the calcium-binding loops of calmodulin and other calcium-binding proteins can be represented by the pattern +-+-+-+-+--+, where '+' indicates a calcium-binding residue and '-' indicates a non-binding residue. nih.gov A sequence containing a similar motif is present in hFSH-beta-(1-15) between residues 4 and 15, represented as +-++-+---+-+. nih.gov This sequence similarity suggests a functional resemblance in calcium coordination.

Structural Basis for Calcium Coordination within the Peptide Sequence

The observed calcium binding by Fsh-beta-(1-15) is supported by its sequence similarity to the calcium-binding domains of calmodulin. nih.govnih.gov The presence of a motif similar to that found in calmodulin's calcium-binding loops within the Fsh-beta-(1-15) sequence between residues 4 and 15 provides a structural basis at the primary sequence level for its calcium coordinating properties. nih.gov This calmodulin-like calcium-binding domain is implicated in the peptide's ability to bind calcium. nih.gov

Mechanisms of Fsh-beta-(1-15)-Mediated Transmembrane Ion Flux

Beyond calcium binding, Fsh-beta-(1-15) has been shown to influence transmembrane ion movement, particularly calcium flux, in model membrane systems.

Evidence for Calcium-Conducting Transmembrane Channel Formation in Liposomal Systems

Synthetic peptides corresponding to hFSH-beta-(1-15) and hFSH-beta-(51-65) were found to induce the uptake of 45Ca++ by liposomes. aacrjournals.orgnih.govosti.gov This effect was observed in a concentration-related manner. nih.govosti.gov Crucially, the induction of 45Ca++ uptake by hFSH-beta-(1-15) and hFSH-beta-(51-65) was also noted in liposomes that did not have incorporated FSH receptor, suggesting a direct interaction with the lipid bilayer. nih.govosti.gov These findings provided evidence for the formation of calcium-conducting transmembrane channels by these peptides. aacrjournals.orgnih.govosti.gov Further support for a channel-like mechanism came from experiments where reducing membrane fluidity did not significantly affect the peptide-induced 45Ca++ uptake, unlike the calcium ionophore A23187 whose effectiveness was abolished under these conditions. nih.govosti.gov

Interaction Profile of Fsh-beta-(1-15) with the Follicle-Stimulating Hormone Receptor (FSHR)

The interaction between FSH and its receptor, FSHR, a G protein-coupled receptor (GPCR), is a complex process involving multiple regions of both the hormone subunits (alpha and beta) and the receptor's extracellular domain (ECD) and transmembrane domain (TMD). The N-terminal region of the FSH beta subunit, specifically the 1-15 segment, has been explored for its potential involvement in this intricate recognition and binding process.

Contribution of the N-Terminal (1-15) Region to Overall FSH-FSHR Ligand-Receptor Recognition

Research utilizing synthetic peptides corresponding to regions of the FSH beta subunit has provided evidence for the involvement of the N-terminal (1-15) region in interacting with the FSHR. Studies have shown that synthetic peptides corresponding to human FSH-beta-(1-15), along with other regions (71-85 and 101-111), were able to bind to a synthetic peptide representing the N-terminus region (residues 9-30) of the FSH receptor. nih.gov This suggests that the 1-15 segment of the beta subunit contains residues that make contact with the N-terminal portion of the FSHR extracellular domain. Furthermore, polyclonal antibodies raised against the FSHR N-terminus region (9-30) were found to inhibit the binding of iodinated receptor peptide to various FSH-beta preparations, including the 1-15 peptide, indicating a specific interaction between these regions. nih.gov

| FSH-beta Peptide | Interaction with FSHR N-terminus (9-30) | Affinity (Ka) (M-1) |

| 1-15 | Binds | ~106 |

| 71-85 | Binds | ~106 |

| 101-111 | Binds | ~106 |

| Intact FSH-beta subunit | Binds | 1.02 x 107 nih.gov |

| Sum of individual peptide affinities | - | 1.21 x 107 nih.gov |

This data highlights the specific contribution of the N-terminal 1-15 region of the FSH beta subunit to the recognition and binding involving the N-terminal domain of the FSH receptor.

Investigation of Direct Binding and Allosteric Modulation of FSHR by Fsh-beta-(1-15)

Beyond its role as part of the full FSH hormone, Fsh-beta-(1-15) has been investigated for potential direct interactions with the FSHR and other cellular components. Studies have demonstrated that synthetic human FSH-beta-(1-15) peptide-amide possesses the ability to bind calcium ions. oup.comnih.gov This peptide exhibits sequence similarity to calcium-binding sites found in calmodulin, a known calcium-binding protein. oup.comnih.gov

Further research explored the effect of synthetic FSH-beta peptides, including Fsh-beta-(1-15), on calcium flux. These peptides were shown to induce the uptake of 45Ca++ in liposomes, including those lacking incorporated FSH receptor. nih.govresearchgate.netosti.gov This suggests that Fsh-beta-(1-15), and potentially other regions of the beta subunit, may act as ionophores or channel-formers, facilitating calcium entry across membranes independent of direct FSHR activation. nih.govresearchgate.netosti.gov The calcium uptake induced by Fsh-beta-(1-15) in liposomes was not affected by reducing membrane fluidity, but was blocked by ruthenium red, a voltage-independent calcium channel antagonist, and not by nifedipine (B1678770), an L-type voltage-sensitive calcium channel blocker. nih.govresearchgate.netosti.gov These findings suggest a mechanism of calcium influx distinct from voltage-sensitive channels.

In cultured rat Sertoli cells, synthetic Fsh-beta-(1-15) also induced calcium influx. nih.gov This sustained phase of calcium uptake appeared to be linked to FSH-receptor complex internalization and subsequent FSH degradation, potentially leading to the release of channel-forming peptides. nih.gov

While Fsh-beta-(1-15) has been shown to interact with the N-terminal region of FSHR and influence calcium dynamics, direct evidence from the search results regarding its specific role as an allosteric modulator of the FSHR transmembrane domain, independent of these observed effects, is not explicitly detailed. Allosteric modulation of FSHR by small molecules has been reported, with binding sites identified in the transmembrane region, but Fsh-beta-(1-15) is not specifically mentioned in this context. nih.govoup.comfrontiersin.orgrsc.org

Conformational Dynamics and Potential Ligand-Induced Changes in the FSHR

The binding of the full-length FSH hormone to the FSHR induces conformational changes in the receptor, which are crucial for signal transduction. wikipedia.orgfrontiersin.orgnih.govfrontiersin.orgoup.com The FSHR consists of a large extracellular domain (ECD) containing leucine-rich repeats (LRRs) and a hinge region, connected to a transmembrane domain (TMD) with seven alpha helices. wikipedia.orgfrontiersin.org The ECD is primarily responsible for high-affinity hormone binding. wikipedia.org

Upon initial binding to the LRR region of the FSHR, FSH undergoes conformational changes, leading to the formation of a pocket. wikipedia.orgnih.gov The FSHR then inserts a sulfotyrosine residue from its hinge loop into this pocket, which is believed to activate the transmembrane domain. wikipedia.orgnih.gov This process shifts the conformational equilibrium of the receptor towards active states, triggering downstream signaling pathways, primarily through the activation of Gs protein and the cAMP system. wikipedia.orgoup.com

Structural analyses, including crystal structures of FSH bound to the FSHR hormone-binding domain, have provided insights into these conformational dynamics. The interaction involves a "hand-clasp" binding mode where FSH binds to the concave face of the curved receptor domain. nih.gov While some studies suggested that large-scale conformational changes within the entire FSHR ECD upon ligand binding are unlikely, other research indicates conformational alterations in specific regions. nih.govfrontiersin.org For instance, binding of FSH has been shown to provoke conformational changes in the L2beta loop of the FSH beta subunit, leading to interactions with FSHR LRRs and the hinge region. frontiersin.org These ligand-induced conformational adjustments in the hormone itself appear to be important for subsequent interactions with the receptor and signal transduction. frontiersin.orgresearchgate.net A small but consistent conformational change in the FSHR ECD upon hormone binding has also been observed. nih.gov

Cellular and Molecular Signaling Pathways Influenced by Fsh Beta 1 15

Regulation of Intracellular Calcium Homeostasis by Fsh-beta-(1-15)

Fsh-beta-(1-15) plays a notable role in modulating intracellular calcium levels, a critical second messenger involved in numerous cellular processes. Studies have primarily focused on its effects in gonadal somatic cells, such as Sertoli cells.

Fsh-beta-(1-15)-Induced Calcium Uptake in Gonadal Somatic Cells (e.g., Sertoli Cells)

Synthetic peptide amides corresponding to regions of the human FSH beta-subunit, including hFSH-beta-(1-15), have been investigated for their ability to induce calcium influx in cultured rat Sertoli cells and proteoliposomes enriched with FSH receptors. HFSH-beta-(1-15) has been shown to induce the uptake of 45Ca++ in a concentration-related manner in both liposomes and cultured Sertoli cells. osti.govnih.govnih.govnih.gov This effect was also observed in liposomes lacking incorporated FSH receptor, suggesting that the peptide amides might function as ionophores or channel-formers. nih.gov Calcium uptake in response to 50 µM hFSH-beta-(1-15) peptide amide was reported to be 2.5-fold higher than basal uptake in cultured rat Sertoli cells. nih.gov

Table 1: Fsh-beta-(1-15)-Induced Calcium Uptake in Cultured Rat Sertoli Cells

| Peptide Amide | Concentration (µM) | Fold Increase in 45Ca++ Uptake (vs. basal) | Model System |

| hFSH-beta-(1-15) | 50 | 2.5 | Cultured Sertoli cells |

| hFSH-beta-(21-35) | 50 | 2.4 | Cultured Sertoli cells |

| hFSH-beta-(51-65) | 50 | 2.0 | Cultured Sertoli cells |

Data extracted from search result nih.gov.

The calcium-binding property of hFSH-beta-(1-15) has been correlated with its ability to stimulate calcium uptake by cultured rat Sertoli cells and FSH receptor-enriched proteoliposomes. nih.gov HFSH-beta-(1-15) peptide amide has been shown to bind significant amounts of 45Ca2+ and contains an amino acid sequence similar to that found in the loop structures of the calcium-binding domains of calmodulin. nih.gov

Distinction between Voltage-Activated and Voltage-Independent Calcium Channel Involvement in Peptide-Mediated Calcium Influx

Research indicates that Fsh-beta-(1-15)-induced calcium influx involves specific types of calcium channels. Studies utilizing antagonists have helped differentiate the involvement of voltage-activated and voltage-independent channels. Ruthenium red, an antagonist of voltage-independent calcium channels, was found to completely block the uptake of 45Ca++ induced by hFSH-beta-(1-15) and hFSH-beta-(51-65) in liposomes. osti.govnih.gov In contrast, nifedipine (B1678770), a calcium channel blocker specific for L-type voltage-sensitive calcium channels, had no effect. osti.govnih.gov These findings suggest that the calcium influx mediated by Fsh-beta-(1-15) primarily involves voltage-independent calcium channels. Previous studies had also described FSH receptor-mediated influx of 45Ca++ in cultured Sertoli cells and proteoliposomes via activation of both voltage-sensitive and voltage-independent calcium channels. osti.govscience.govosti.govscience.govscience.gov

Role of FSH-Receptor Complex Internalization in Sustained Calcium Signal Generation

The internalization of the FSH-receptor complex appears to play a role in the sustained phase of FSH-induced calcium uptake. Studies have suggested that the sustained phase (> 20 min) of FSH-induced calcium uptake, which is also observed in response to synthetic hFSH-beta-(1-15), hFSH-beta-(21-35), and hFSH-beta-(51-65) peptide amides, may be a consequence of FSH-receptor complex internalization and subsequent FSH degradation. nih.gov Inhibitors of receptor-mediated endocytosis, such as phenylarsine (B13959437) oxide (PAO), significantly reduced 45Ca2+ influx in response to these peptides, although a delay was observed before the inhibitory effect was evident. nih.gov This is consistent with PAO inhibiting FSH receptor internalization. nih.gov The vesicular uptake of extracellular calcium accompanying the internalization of FSH-receptor complexes, along with the potential release of channel-forming peptides through lysosomal hydrolysis of FSH, suggests a mechanism by which FSH can increase intracellular calcium levels in Sertoli cells. nih.gov

Integration of Fsh-beta-(1-15) Actions within Gonadotropin Signaling Networks

While the full FSH protein is known to activate multiple downstream signaling cascades, the specific integration and cross-talk of Fsh-beta-(1-15) actions within these broader networks are areas of ongoing investigation.

Investigation of Cross-Talk between Fsh-beta-(1-15)-Initiated Pathways and Canonical FSHR Signaling Cascades (e.g., cAMP/PKA, MAPK, PI3K/Akt)

Canonical FSHR signaling primarily involves the activation of adenylyl cyclase, leading to increased intracellular cAMP levels and subsequent activation of protein kinase A (PKA). mdpi.comfrontiersin.orgresearchgate.netnih.gov FSH binding to its receptor also modulates other pathways, including MAPK (such as ERK and p38 MAPK) and PI3K/Akt. researchgate.netnih.gov While the full FSH protein activates these diverse pathways, the specific contribution and cross-talk of Fsh-beta-(1-15)-initiated calcium signaling with these canonical cascades are not extensively detailed in the provided search results. However, increased intracellular calcium can upregulate calmodulin kinase, which can modulate downstream effectors, potentially interacting with or influencing components of the cAMP/PKA, MAPK, or PI3K/Akt pathways. researchgate.net The observation that FSH-induced calcium uptake does not require the activation of adenylate cyclase suggests a degree of independence between the calcium pathway initiated by FSH (and potentially its beta-subunit fragments) and the canonical cAMP pathway. osti.govnih.govscience.gov

Identification of Novel Intracellular Effectors and Regulatory Molecules Responsive to Fsh-beta-(1-15)

The provided search results primarily focus on the effects of Fsh-beta-(1-15) on calcium influx and its potential interaction with calcium channels and receptor internalization. While the peptide's similarity to calmodulin's calcium-binding domains is noted nih.govnih.gov, the identification of novel intracellular effectors or regulatory molecules specifically responsive to Fsh-beta-(1-15), beyond those directly involved in calcium handling or known components of the canonical FSHR pathways, is not explicitly detailed in the provided information. Further research would be needed to identify unique downstream targets or signaling molecules specifically activated or modulated by this peptide fragment.

Research Methodologies and Experimental Models for Fsh Beta 1 15 Studies

Advanced Peptide Synthesis and Modification Techniques

The investigation of specific regions within the FSH beta subunit, such as the (1-15) sequence, has heavily relied on the ability to synthesize these peptide fragments accurately. Advanced peptide synthesis and modification techniques are crucial for producing the material needed for functional and structural studies.

Utilization of Overlapping Peptide Amide Libraries for Functional Mapping of FSHβ Subunit

Overlapping peptide libraries are a collection of synthetic peptides that systematically cover the entire amino acid sequence of a target protein, with each peptide sharing a partial overlap with its neighbors. genscript.comjpt.com This methodology is valuable for functional mapping, including identifying binding regions or active sites within a protein sequence. genscript.comproteogenix.sciencejpt.com In the context of the FSH beta subunit, overlapping peptide amide libraries have been utilized to identify regions involved in mediating calcium influx. nih.govosti.govnih.gov By screening 11 overlapping peptide amides representing the entire primary structure of the human FSH beta subunit, researchers identified hFSH-beta-(1-15) and hFSH-beta-(51-65) as peptides that induced uptake of 45Ca2+ in a concentration-related manner in FSH receptor-enriched proteoliposomes. nih.govosti.gov This approach has been used as a tool to find regions of interaction between the human FSH hormone and its receptor. researchgate.netnih.gov

Rational Design and Synthesis of Fsh-beta-(1-15) Analogs for Structure-Activity Relationship Studies

Rational design and synthesis of peptide analogs are fundamental to understanding the structure-activity relationship (SAR) of Fsh-beta-(1-15). This involves modifying the amino acid sequence or chemical structure of the peptide to determine how these changes affect its biological activity. Studies have aimed to assess whether specific residues within Fsh-beta-(1-15) are required for its activity, such as inducing calcium uptake. nih.gov For instance, investigations have explored the impact of rearranging putative calcium-binding ligands within the Fsh-beta-(1-15) sequence. nih.gov Furthermore, the substitution of specific residues, such as replacing cysteine with serine in related FSH beta fragments, has been explored in the design of peptide conjugates for targeted applications. researchgate.net The presence of N-alkyl amino acids in peptides, which can be introduced through synthesis, can also be used for modulating conformation and biological activity, offering avenues for analog design. acs.org Knowledge of structural determinants and functional epitopes is important for the rational design of analogs with predicted properties. oup.comnih.govresearchgate.net

In Vitro Biological Systems for Mechanistic Investigations

A variety of in vitro biological systems have been employed to investigate the mechanisms of action of Fsh-beta-(1-15) and its effects. These systems allow for controlled study of cellular responses and interactions at the membrane level.

Application of Primary Gonadal Cell Cultures (e.g., Rat Sertoli Cells) for Calcium Flux Assays

Primary cultures of gonadal cells, particularly rat Sertoli cells, have been extensively used to study calcium flux in response to FSH and its peptide fragments like Fsh-beta-(1-15). nih.govnih.govnih.govosti.govosti.govosti.govpan.olsztyn.pl These cells express FSH receptors and exhibit changes in intracellular calcium levels upon stimulation. pan.olsztyn.pl Studies have shown that synthetic peptide amides corresponding to regions of the human FSH beta subunit, including hFSH-beta-(1-15), can induce calcium influx in cultured rat Sertoli cells. nih.govnih.gov Calcium uptake, often measured using 45Ca2+, has been observed in response to Fsh-beta-(1-15). nih.govnih.govnih.govosti.govosti.govosti.gov For example, 50 µM concentrations of hFSH-beta-(1-15) have been shown to increase 45Ca2+ uptake significantly compared to basal levels in cultured rat Sertoli cells. nih.gov These studies suggest that the sustained phase of FSH-induced calcium uptake in Sertoli cells may occur as a consequence of FSH-receptor complex internalization and potential release of channel-forming peptides. nih.gov The calcium flux in Sertoli cells is also linked to transmembrane sodium fluxes. pan.olsztyn.pl

Use of Receptor-Enriched Proteoliposomes for Membrane Interaction and Ion Channel Studies

Receptor-enriched proteoliposomes are artificial membrane vesicles containing purified or enriched receptors, providing a simplified system to study ligand-receptor interactions and associated membrane events, such as ion channel activity. This system has been valuable for investigating the direct effects of Fsh-beta-(1-15) on membranes and calcium transport. Proteoliposomes enriched with FSH receptors from bovine calf testis membranes have been used to demonstrate that Fsh-beta-(1-15) can induce uptake of 45Ca2+. nih.govnih.govosti.govosti.govosti.govresearchgate.net This effect was also observed in liposomes lacking incorporated FSH receptor, suggesting that the peptide amides themselves may act as ionophores or channel-formers. nih.govosti.gov Studies using calcium channel blockers like ruthenium red and nifedipine (B1678770) in proteoliposome systems have provided further insights into the nature of the calcium channels involved. nih.govosti.govosti.govosti.gov Ruthenium red has been shown to block the uptake of 45Ca2+ induced by hFSH-beta-(1-15) in liposomes. nih.govosti.gov

Recombinant Cell Lines for Expression and Analysis of FSHR Subdomains

Recombinant cell lines are widely used in receptor research for expressing target proteins, including receptors and their subdomains, allowing for detailed analysis of their structure, function, and interaction with ligands. While specific studies using recombinant cell lines to analyze the interaction of Fsh-beta-(1-15) with isolated FSHR subdomains are not prominently detailed in the search results, recombinant cell lines, such as Chinese hamster ovary (CHO) cells and Escherichia coli, have been employed for the production of recombinant human FSH and the extracellular domain of the human FSH receptor (hFSHR ECD). plos.orgresearchgate.netmdpi.com These systems facilitate the availability of receptor material for various biochemical and functional studies. Recombinant cell lines expressing FSH receptors have also been used to study FSHR signaling pathways, including G protein coupling and beta-arrestin recruitment, highlighting their utility in dissecting receptor function. frontiersin.org The ability to express specific receptor subdomains in recombinant systems offers a potential avenue for future detailed interaction studies with peptides like Fsh-beta-(1-15).

Biochemical and Biophysical Techniques for Molecular Characterization

Characterizing the molecular behavior of Fsh-beta-(1-15) involves techniques that probe its interaction with other molecules, its effect on cellular processes, and its structural features.

Radioligand Binding Assays for Receptor Interaction Assessment

Radioligand binding assays are a fundamental technique used to study the interaction between a ligand and its receptor, providing quantitative data on binding affinity and specificity. While studies specifically detailing radioligand binding assays using Fsh-beta-(1-15) as the primary radioligand are not prominently featured in the search results, the technique is widely applied to study the interaction of FSH and related peptides with the FSHR oup.comoup.comomicsonline.orgsci-hub.senih.gov. These assays typically involve incubating a preparation containing the receptor (such as cell membranes or purified extracellular domain) with a radiolabeled ligand sci-hub.se. Non-specific binding is determined in the presence of an excess of unlabeled ligand nih.gov.

Research on FSHR interaction has utilized radiolabeled intact FSH, such as [125I]hFSH, to assess binding to the receptor oup.comnih.gov. Studies have also investigated the ability of synthetic peptides, potentially overlapping with regions of the FSH beta subunit like Fsh-beta-(1-15), to compete with labeled FSH for receptor binding or to modulate FSH-stimulated activity omicsonline.org. For instance, a functional radioligand receptor assay showed that a synthetic decapeptide specific to the FSHR extracellular domain could specifically bind to FSHR and inhibit FSH-stimulated processes, suggesting a possible binding site overlapping with the FSH-beta unit omicsonline.org. These types of studies, while not always directly using Fsh-beta-(1-15) as the radioligand, demonstrate the application of radioligand binding principles to understand the interaction of FSH beta subunit regions with the receptor.

Quantitative Calcium Flux Measurements (e.g., using 45Ca2+ and fluorescent indicators)

Quantitative measurement of calcium flux is a crucial method for investigating the ability of Fsh-beta-(1-15) to influence intracellular or vesicular calcium levels. Studies have directly utilized 45Ca2+ to demonstrate the calcium-binding properties of Fsh-beta-(1-15) and its effect on calcium movement osti.govnih.gov.

Synthetic human FSH-beta-(1-15) peptide-amide has been shown to bind significant amounts of 45Ca2+ nih.gov. This peptide contains an amino acid sequence that exhibits similarity to sequences found in the calcium-binding domains of calmodulin nih.gov. The affinity of hFSH-beta-(1-15)-peptide amide for calcium was determined, with a reported Kd of 1.2 ± 0.3 mM nih.gov.

Furthermore, synthetic peptides corresponding to human FSH-beta-(1-15) have been shown to induce the uptake of 45Ca++ by liposomes osti.govnih.gov. This finding suggests that Fsh-beta-(1-15) may be associated with the calcium requirement for the specific binding of FSH to its receptor and that its calcium-binding property correlates with its ability to induce calcium uptake into liposomes, potentially via transmembrane channel formation nih.gov. FSH receptor-mediated uptake of 45Ca2+ has also been observed in proteoliposomes and cultured rat Sertoli cells, indicating an influx of calcium potentially through FSH receptor-regulated calcium channels osti.gov. These measurements, particularly using 45Ca2+, provide direct evidence of the interaction of Fsh-beta-(1-15) with calcium and its influence on calcium dynamics in experimental models like liposomes.

Fluorescent calcium indicators are also widely used tools for monitoring and measuring calcium ion concentrations within cells, allowing for the visualization and quantification of dynamic changes in intracellular calcium levels sigmaaldrich.comscbt.com. While the provided search results specifically highlight 45Ca2+ measurements in relation to Fsh-beta-(1-15), fluorescent indicators like Fluo-3, Indo-1, and CalciFluor dyes are standard tools in cell biology and neuroscience for studying calcium flux in various cellular processes sigmaaldrich.comscbt.com. These indicators bind to calcium ions and exhibit changes in fluorescence intensity, enabling real-time tracking of calcium transients sigmaaldrich.comscbt.com. Such techniques could potentially be applied to study the effects of Fsh-beta-(1-15) on calcium signaling in cellular systems.

A summary of calcium binding data for hFSH-beta-(1-15) peptide-amide is presented below:

| Peptide | Ligand | Binding Affinity (Kd) | Method | Reference |

| hFSH-beta-(1-15)-peptide amide | Ca2+ | 1.2 ± 0.3 mM | 45Ca2+ binding | nih.gov |

Spectroscopic and Computational Approaches for Conformational Analysis and Ligand Dynamics

Spectroscopic and computational approaches are valuable for understanding the three-dimensional structure, flexibility, and dynamic behavior of peptides like Fsh-beta-(1-15), as well as their interactions with receptors.

X-ray diffraction is a spectroscopic technique that has been used to determine the crystal structure of the human FSH in complex with the extracellular hormone-binding domain of its receptor (FSHR) researchgate.netrcsb.org. This provides high-resolution structural information about the bound state of the full hormone, including the beta subunit, and its interaction interface with the receptor researchgate.netrcsb.org. Analysis of such structures reveals details about the binding mode and conformational changes that occur upon binding researchgate.netrcsb.org.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful spectroscopic technique that provides insights into the conformation and dynamics of molecules in solution copernicus.orgcopernicus.org. NMR can be used to determine the preferred conformations of free ligands and analyze conformational dynamics, such as rotational energy barriers copernicus.orgcopernicus.org. Comparisons between experimental NMR parameters and computed values can help identify relative populations of different conformers in solution copernicus.org. While specific NMR studies on the conformation of isolated Fsh-beta-(1-15) were not detailed in the search results, NMR is a standard method for peptide structure determination and dynamics analysis copernicus.orgcopernicus.org.

Computational approaches, such as molecular dynamics (MD) simulations, are complementary tools used to investigate the time evolution, structure, dynamics, and function of biomolecules mpg.de. MD simulations can provide insights into the conformational flexibility of ligands and receptors, the process of ligand binding, and the conformational changes that occur during interaction mpg.de. These methods can help to understand the dynamic behavior of Fsh-beta-(1-15) in solution and its potential interactions with the FSHR at an atomic level. The combination of spectroscopic data and computational simulations can provide a comprehensive picture of the molecular behavior of Fsh-beta-(1-15).

Future Research Directions and Unexplored Avenues for Fsh Beta 1 15

Comparative Functional Genomics of Fsh-beta-(1-15) and Other FSHβ Fragments

The FSH beta subunit contains several regions that interact with the FSH receptor (FSHR). Studies have identified various peptide fragments derived from the FSH beta subunit that can bind to the FSHR, including regions like amino acids 33-53 and 81-95. drugbank.comguidetopharmacology.orgwikipedia.org The fragment Fsh-beta-(1-15) has also been shown to bind to a synthetic peptide corresponding to a region of the FSH receptor's N-terminus (residues 9-30). neobioscience.com Comparative functional genomics approaches are essential to understand how the biological activities of Fsh-beta-(1-15) compare to those of other FSHβ fragments and the full-length hormone.

Dissecting the Distinct Roles of Different FSHβ Domains in Receptor Activation and Signaling

The interaction between FSH and its receptor is a multi-step process involving different domains of both the hormone subunits and the receptor's extracellular domain. uniprot.orgneobioscience.com The FSH beta subunit is critical for conferring biological specificity to the FSH heterodimer and is responsible for interaction with the FSHR. Different regions of the FSH beta subunit have been implicated in receptor binding and activation. For instance, a sulfated tyrosine residue in the receptor's hinge region interacts with a pocket formed by the alpha and beta subunits of FSH upon binding. neobioscience.com

While Fsh-beta-(1-15) has shown receptor binding capability neobioscience.com, the specific contribution of this N-terminal fragment to the conformational changes in the receptor necessary for activation and downstream signaling remains largely unexplored. Future research should focus on:

Precisely mapping the interaction site(s) of Fsh-beta-(1-15) on the FSHR using advanced structural and biochemical techniques.

Investigating whether Fsh-beta-(1-15) binding elicits any conformational changes in the FSHR.

Determining if Fsh-beta-(1-15) can activate specific intracellular signaling pathways downstream of the FSHR, such as the canonical Gαs/cAMP/PKA pathway or beta-arrestin-dependent pathways, and how this compares to the full-length hormone or other fragments.

Understanding the distinct signaling profiles initiated by Fsh-beta-(1-15) versus other fragments could reveal biased agonism or unique functional outcomes.

Investigation of Potential Synergistic or Antagonistic Interactions among Multiple FSHβ-Derived Peptides

The possibility exists that multiple FSHβ-derived peptides, including Fsh-beta-(1-15), may be present simultaneously in biological systems. These fragments could potentially interact with each other or with the full-length FSH to modulate receptor binding and signaling. For example, a synthetic peptide combining two receptor-binding regions of the FSH beta subunit exhibited increased affinity, suggesting synergistic interactions between these domains when presented together. wikipedia.org Conversely, synthetic peptides corresponding to certain FSH beta regions have been shown to act as partial antagonists of endogenous FSH, indicating potential antagonistic interactions. guidetopharmacology.org

Future studies should explore:

Whether Fsh-beta-(1-15) can influence the binding affinity or signaling activity of the full-length FSH heterodimer.

If combinations of Fsh-beta-(1-15) with other FSHβ fragments (e.g., 33-53, 81-95) exhibit synergistic or antagonistic effects on FSHR binding and downstream signaling.

The molecular mechanisms underlying any observed synergistic or antagonistic interactions, such as allosteric modulation of the receptor or competition for binding sites.

These investigations are crucial for understanding the potential physiological relevance of multiple co-existing FSHβ-derived peptides.

Elucidating the Physiological Significance of Endogenous Fsh-beta-(1-15)-like Activity

While Fsh-beta-(1-15) is a synthetic peptide based on the FSH beta subunit sequence, the potential for endogenous production or release of this specific fragment or peptides with similar activity in biological systems is an important area for future research. Although the primary source of FSH is the anterior pituitary gland, the existence and function of smaller, naturally occurring FSHβ fragments are not well-established.

Exploration of Endogenous Production or Release of FSHβ Fragments in Biological Systems

The FSH beta subunit is encoded by the FSHB gene. While alternative splicing of the FSHB gene has been observed, it has been reported to result in mRNA transcripts encoding identical peptides in humans. However, post-translational processing or proteolytic cleavage of the full-length FSH beta subunit or its precursor could potentially generate smaller fragments.

Currently, there is limited direct evidence in the scientific literature demonstrating the endogenous production or controlled release of Fsh-beta-(1-15) or similarly sized N-terminal FSHβ fragments under normal physiological conditions. Future research should aim to:

Develop sensitive and specific assays (e.g., mass spectrometry-based methods) to detect and quantify Fsh-beta-(1-15) or related peptides in biological fluids and tissues, particularly within the gonads.

Investigate potential enzymatic cleavage sites within the N-terminal region of the FSH beta subunit that could yield a fragment like (1-15).

Explore whether the expression or release of such fragments is regulated under different physiological or pathological conditions.

Identifying the presence and regulation of endogenous Fsh-beta-(1-15)-like activity is a necessary first step in understanding its potential physiological role.

Assessing the Role of Such Fragments in Localized Paracrine or Autocrine Signaling within Gonadal Tissues

FSH primarily exerts its effects on granulosa cells in the ovaries and Sertoli cells in the testes by binding to the FSHR. These gonadal tissues are also sites of complex local signaling involving various paracrine and autocrine factors, including members of the TGF-beta superfamily like activin and inhibin, which regulate FSH production and action.

If Fsh-beta-(1-15) or similar fragments are endogenously produced within the gonads, they could potentially act locally through paracrine or autocrine mechanisms. Given that Fsh-beta-(1-15) has shown affinity for the FSHR neobioscience.com, it is plausible that it could modulate FSH signaling within the gonadal microenvironment.

Future research should investigate:

Whether Fsh-beta-(1-15) can influence the proliferation, differentiation, or steroidogenesis of granulosa or Sertoli cells in vitro.

If Fsh-beta-(1-15) affects the expression or activity of other local factors involved in gonadal regulation.

The potential impact of Fsh-beta-(1-15) on gametogenesis.

Whether endogenous levels of Fsh-beta-(1-15)-like activity, if detected, correlate with specific reproductive states or conditions.

These studies would help determine if Fsh-beta-(1-15) plays any significant role in the intricate local signaling networks within the gonads.

Development of Fsh-beta-(1-15) as a Research Tool

Based on its ability to bind to the FSH receptor neobioscience.com, Fsh-beta-(1-15) holds potential as a valuable research tool to study FSHR interactions and signaling. Synthetic peptides corresponding to receptor-binding regions of the FSH beta subunit have been explored for their potential in reproductive modulation and as potential pharmacological agents. guidetopharmacology.org

The development of Fsh-beta-(1-15) as a research tool could involve:

Utilizing labeled versions of Fsh-beta-(1-15) (e.g., fluorescent or radiolabeled) for detailed receptor binding assays and imaging studies to visualize FSHR distribution and dynamics.

Employing Fsh-beta-(1-15) as a tool to probe the structure-function relationship of the FSHR, potentially helping to identify specific amino acids or domains critical for ligand binding and activation.

Using Fsh-beta-(1-15) in cell-based assays to dissect specific downstream signaling pathways activated by interaction with the FSHR or potentially other receptors.

Developing Fsh-beta-(1-15)-based affinity reagents for the purification or detection of the FSHR.

While recombinant full-length FSH beta subunit and antibodies against it are commercially available for research purposes, the smaller size and defined sequence of Fsh-beta-(1-15) could offer advantages for certain research applications, such as peptide-based assays or structural studies. Further development and characterization are needed to establish Fsh-beta-(1-15) as a widely used tool in reproductive biology research.

Design of Fsh-beta-(1-15)-Based Probes for Investigating Specific Aspects of FSHR Signaling

The peptide Fsh-beta-(1-15) has demonstrated the ability to induce the uptake of calcium in liposomes, suggesting a potential role as an ionophore or channel-former. nih.gov This activity is particularly interesting given that the peptide contains an amino acid sequence similar to calcium-binding sites found in calmodulin. nih.gov The calcium-binding property of Fsh-beta-(1-15) correlates with its capacity to induce calcium uptake into liposomes via transmembrane channel formation. nih.gov This suggests that Fsh-beta-(1-15)-based probes could be designed to specifically investigate the involvement of calcium channels or influx mechanisms in FSHR-mediated signaling pathways.

Furthermore, the interaction of FSH with its receptor involves multiple, discontinuous regions of the beta-subunit, including residues 1-15. oup.com Designing probes based on Fsh-beta-(1-15) could allow for the targeted investigation of the initial recognition or binding events between this specific N-terminal region and the FSHR. Such probes could potentially be labeled with fluorescent tags or other reporters to visualize or quantify their interaction with the receptor in live cells or isolated membrane preparations.

Creation of Peptide-Derived Modulators for Targeted In Vitro Cellular and Molecular Studies

Synthetic peptides corresponding to functional receptor-binding regions of the human FSH beta subunit have shown the capacity to modulate reproductive processes in both in vivo and in vitro settings. mdpi.comresearchgate.net While much of this work has focused on other regions like hFSH-beta-(33-53) and hFSH-beta-(81-95), the involvement of the 1-15 region in FSH-receptor interaction oup.com suggests that Fsh-beta-(1-15) or its derivatives could serve as the basis for developing peptide-derived modulators.

These modulators could be designed to specifically interact with the FSHR at the site where the 1-15 region of the native FSH beta subunit binds. By modifying the sequence or structure of Fsh-beta-(1-15), researchers could potentially create peptides that act as agonists or antagonists, selectively influencing downstream signaling pathways triggered by this specific interaction point. Such targeted modulators would be invaluable tools for dissecting the complex molecular mechanisms of FSHR signaling in various cell types expressing the receptor, including granulosa cells and Sertoli cells. oup.com In vitro studies using these modulators could help elucidate the precise roles of the Fsh-beta-(1-15) interaction in processes such as cell proliferation, differentiation, and steroidogenesis.

Advanced Structural and Systems Biology Approaches

Advancing the understanding of Fsh-beta-(1-15) necessitates the application of high-resolution structural techniques and comprehensive systems biology approaches to fully characterize its interactions and effects.

High-Resolution Structural Determination of Fsh-beta-(1-15) in Complex with Identified Interacting Partners

While the crystal structure of full-length human FSH in complex with the ectodomain of its receptor has been determined pnas.org, obtaining high-resolution structural information specifically for the Fsh-beta-(1-15) peptide in isolation or, more importantly, in complex with its interacting partners remains a critical future direction. Given the potential for Fsh-beta-(1-15) to interact with calcium nih.gov and potentially form transmembrane channels nih.gov, determining the structure of the peptide in different environments (e.g., in solution, in lipid bilayers, or bound to calcium ions) would provide crucial insights into its mechanism of action.

Furthermore, if specific protein partners for Fsh-beta-(1-15) beyond the full FSHR are identified through future research, determining the co-crystal structure or using techniques like cryo-EM of Fsh-beta-(1-15) bound to these partners would reveal the precise molecular interfaces and conformational changes involved in their interaction. This structural information is essential for the rational design of peptide-based probes and modulators with enhanced specificity and efficacy.

Application of Omics Technologies to Identify Novel Protein Interactions and Signaling Pathways Triggered by the Peptide Fragment

The application of omics technologies, such as proteomics and transcriptomics, can provide a global view of the cellular responses to Fsh-beta-(1-15). While FSHR signaling is known to involve pathways like Gαs/cAMP/PKA, PI3K-AKT, and ERK1/ERK2 drugbank.comijbs.comnih.govnih.gov, the specific contribution of the Fsh-beta-(1-15) region's interaction to these or other pathways is not fully understood.

Proteomic approaches, such as pull-down assays coupled with mass spectrometry, could be used to identify novel protein partners that interact directly with Fsh-beta-(1-15) in cellular contexts. This could reveal interactions beyond the known FSHR and shed light on alternative or complementary mechanisms of action. Transcriptomic analysis (e.g., RNA sequencing) of cells treated with Fsh-beta-(1-15) could identify changes in gene expression profiles, indicating the downstream signaling cascades and biological processes influenced by the peptide fragment. The integration of data from different omics platforms would provide a comprehensive understanding of the molecular network modulated by Fsh-beta-(1-15), potentially uncovering previously unknown signaling pathways or cellular responses triggered by this specific peptide region.

Q & A

Q. How can Fsh-beta-(1-15) studies be contextualized within broader FSH signaling research?

- Methodological Answer : Conduct systematic reviews to map knowledge gaps (e.g., non-canonical FSHR pathways). Use bibliometric tools like VOSviewer to identify emerging themes (e.g., peptide therapeutics in reproductive disorders). Cross-reference findings with omics datasets (e.g., GEO, ProteomeXchange) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.